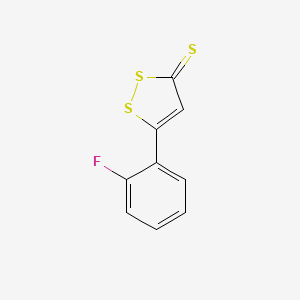

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione: is an organic compound that belongs to the class of dithiolethiones It is characterized by the presence of a fluorophenyl group attached to a dithiolethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2-fluorobenzaldehyde with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel . The process may involve multiple steps, including hydrogenation and purification through recrystallization to achieve high purity .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies due to its ability to interact with biological macromolecules. It is being investigated for its antioxidant and anti-inflammatory properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its role in modulating enzyme activity and as a potential drug candidate for treating various diseases .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes by binding to their active sites. It may also interact with cellular signaling pathways, influencing processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A potassium-competitive acid blocker used for treating gastroesophageal reflux disease.

Uniqueness: 5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione stands out due to its dithiolethione ring structure, which imparts unique chemical reactivity and potential biological activity. The presence of both fluorine and sulfur atoms in the molecule enhances its versatility in various applications .

Biological Activity

5-(2-Fluorophenyl)-3H-1,2-dithiole-3-thione is a compound that belongs to the class of dithiolethiones, which have gained attention for their diverse biological activities, particularly in the context of oxidative stress, inflammation, and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Dithiolethiones

Dithiolethiones are sulfur-containing compounds known for their ability to induce phase II detoxifying enzymes and exhibit antioxidant properties. They are particularly noted for their role in protecting against oxidative stress and inflammation, which are implicated in various diseases including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several key mechanisms:

- Induction of Antioxidant Enzymes : Compounds in the dithiolethione class have been shown to induce the expression of antioxidant enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing cellular defense against oxidative damage .

- Inhibition of Inflammatory Pathways : Research indicates that dithiolethiones can inhibit pro-inflammatory pathways, such as NF-κB activation. This inhibition may occur through the enhancement of cellular antioxidants or direct interaction with inflammatory mediators .

- Cancer Therapeutics : The compound has shown promise in preclinical studies as an anticancer agent. It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, possibly due to its ability to modulate redox-sensitive signaling pathways .

In Vitro Studies

A variety of studies have evaluated the biological activity of this compound:

- Antioxidant Activity : In vitro assays demonstrated that this compound significantly increases glutathione levels in SH-SY5Y human neuroblastoma cells, suggesting its potential as a neuroprotective agent against oxidative stress .

- Anti-inflammatory Effects : The compound has been shown to reduce LPS-induced inflammation in macrophages by inhibiting NF-κB signaling pathways. This suggests a potential application in treating inflammatory diseases .

- Anticancer Properties : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity. For instance, it was effective against specific kinases involved in cancer progression, demonstrating potential as a targeted therapeutic agent .

Case Studies

Several case studies highlight the therapeutic applications of dithiolethiones:

- Liver Protection : A study indicated that derivatives of dithiolethiones could protect liver cells from damage caused by hepatotoxic agents. The hepatoprotective effects were linked to their ability to enhance detoxifying enzyme activity .

- Neuroprotection : Research has shown that dithiolethiones can protect neuronal cells from apoptosis induced by oxidative stress, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Properties

CAS No. |

918503-78-3 |

|---|---|

Molecular Formula |

C9H5FS3 |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

5-(2-fluorophenyl)dithiole-3-thione |

InChI |

InChI=1S/C9H5FS3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H |

InChI Key |

QYAWHEPBJQSQSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=S)SS2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.